(E)-3-(2-Amino-5-chlorophenyl)acrylic acid
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Overview
Description
(E)-3-(2-Amino-5-chlorophenyl)acrylic acid is an organic compound characterized by the presence of an amino group, a chlorine atom, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Amino-5-chlorophenyl)acrylic acid typically involves the condensation of 2-amino-5-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity, often employing automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Amino-5-chlorophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbon-carbon double bond can be reduced to form saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives.
Reduction: Saturated amino acids.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
(E)-3-(2-Amino-5-chlorophenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-Amino-5-chlorophenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-Amino-5-bromophenyl)acrylic acid
- (E)-3-(2-Amino-5-fluorophenyl)acrylic acid
- (E)-3-(2-Amino-5-iodophenyl)acrylic acid
Uniqueness
(E)-3-(2-Amino-5-chlorophenyl)acrylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s electronic properties, making it distinct from its bromine, fluorine, and iodine analogs.
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
(E)-3-(2-amino-5-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8ClNO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,11H2,(H,12,13)/b4-1+ |
InChI Key |
ADGUBKZWNNXUNX-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)N |
Origin of Product |
United States |
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